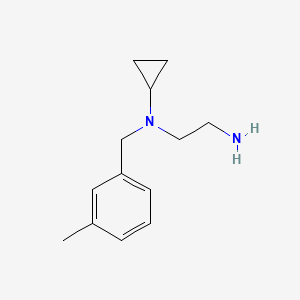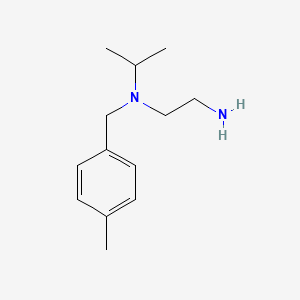
1-(4-tert-Butylphenyl)-1-butanol
Descripción general
Descripción
1-(4-tert-Butylphenyl)-1-butanol is an organic compound characterized by a phenyl ring substituted with a tert-butyl group and a butanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylphenyl)-1-butanol can be synthesized through several methods, including:
Grignard Reaction: Reacting 4-tert-butylphenyl magnesium bromide with butanal in the presence of anhydrous ether.
Reduction of Ketones: Reducing 4-tert-butylphenyl-1-butanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced via catalytic hydrogenation of the corresponding ketone, 4-tert-butylphenyl-1-butanone, using a palladium or nickel catalyst under high pressure and temperature.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-tert-Butylphenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: Oxidation of the butanol group can yield 4-tert-butylphenyl-1-butanone.
Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The compound can be reduced to form 4-tert-butylphenylmethanol.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide (CrO3) in acidic medium.
Substitution Reactions: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: 4-tert-Butylphenyl-1-butanone.
Substitution Reactions: Nitro- or bromo-substituted derivatives.
Reduction: 4-tert-Butylphenylmethanol.
Aplicaciones Científicas De Investigación
1-(4-tert-Butylphenyl)-1-butanol is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(4-tert-Butylphenyl)-1-butanol exerts its effects involves its interaction with molecular targets and pathways. The compound's antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative stress.
Comparación Con Compuestos Similares
1-(4-tert-Butylphenyl)-1-butanol is compared to other similar compounds, such as:
4-tert-Butylphenol: Similar structure but lacks the butanol group.
1-(4-Methoxyphenyl)-1-butanol: Similar butyl group but with a methoxy substituent on the phenyl ring.
1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione: Contains additional functional groups and structural complexity.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-6-13(15)11-7-9-12(10-8-11)14(2,3)4/h7-10,13,15H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXKNOZWHKKECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[Ethyl-[(2-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846081.png)
![2-[Ethyl-[(2-fluorophenyl)methyl]azaniumyl]acetate](/img/structure/B7846086.png)


![2-[(3-Methylphenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7846102.png)
